molecular formula C24H30N8O B10922246 N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10922246
M. Wt: 446.5 g/mol
InChI Key: JDVPXNSFSUWHOS-UHFFFAOYSA-N
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Description

N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique pyrazole and pyridine structures

Preparation Methods

The synthesis of N4-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of pyrazole and pyridine rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its potential therapeutic effects .

Comparison with Similar Compounds

N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazole and pyridine derivatives:

Properties

Molecular Formula

C24H30N8O

Molecular Weight

446.5 g/mol

IUPAC Name

N-(1-cyclopentyl-5-methylpyrazol-3-yl)-6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H30N8O/c1-6-31-16(4)22(15(3)28-31)20-12-18(19-13-25-30(5)23(19)26-20)24(33)27-21-11-14(2)32(29-21)17-9-7-8-10-17/h11-13,17H,6-10H2,1-5H3,(H,27,29,33)

InChI Key

JDVPXNSFSUWHOS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C)C(=C2)C(=O)NC4=NN(C(=C4)C)C5CCCC5)C

Origin of Product

United States

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